2-Isocyano-5-nitropyridine

Organic Synthesis Medicinal Chemistry Material Science

Researchers sourcing convertible isocyanides for multicomponent reactions often encounter inconsistent reactivity from non-nitrated analogs. 2-Isocyano-5-nitropyridine (CAS 255842-14-9) resolves this with its electron-deficient 5-nitropyridine scaffold, which enhances electrophilicity and governs reaction kinetics in Ugi-4CR, GBB, and Passerini couplings. • Enables Zn(OAc)₂-catalyzed post-Ugi cleavage to carboxylic acids for peptidomimetic library synthesis • 5-Nitro handle permits late-stage reduction or nucleophilic aromatic substitution for further diversification • Consistent ≥95% purity ensures reproducible outcomes across MCR and coordination chemistry applications Supplied exclusively for R&D with rapid global fulfillment.

Molecular Formula C6H3N3O2
Molecular Weight 149.11 g/mol
CAS No. 255842-14-9
Cat. No. B13618150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyano-5-nitropyridine
CAS255842-14-9
Molecular FormulaC6H3N3O2
Molecular Weight149.11 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C6H3N3O2/c1-7-6-3-2-5(4-8-6)9(10)11/h2-4H
InChIKeyOMQADSPXBPQOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyano-5-nitropyridine Overview


2-Isocyano-5-nitropyridine (CAS 255842-14-9) is a heterocyclic compound that uniquely combines an isocyanide and a nitro substituent on a pyridine ring [1]. This dual functionality imparts a distinct reactivity profile, enabling its use as a versatile building block in organic synthesis, particularly in metal-catalyzed coupling reactions and the construction of complex nitrogen-containing heterocycles . The electron-withdrawing nitro group enhances the electrophilic character of the pyridine ring, while the isocyano group serves as a valuable ligand in coordination chemistry and as a key reactive handle in multicomponent reactions .

Reactive isocyanide handle for multicomponent reactions
Electron-withdrawing nitro group enhances electrophilicity
Nitrogen heterocycle building block for complex scaffolds

The 5-Nitro Advantage in 2-Isocyano-5-nitropyridine


The presence and specific position of the nitro group on the pyridine ring are not merely structural details but are fundamental determinants of the compound's electronic properties, reactivity, and downstream synthetic utility [1]. 2-Isocyano-5-nitropyridine is not interchangeable with its non-nitrated analog, 2-isocyanopyridine (CAS 1984-19-6), or with other regioisomers. The electron-withdrawing nitro group at the 5-position significantly alters the electron density of the aromatic ring and the isocyanide moiety . This modification directly impacts reaction kinetics in key transformations, such as metal-catalyzed cross-couplings and multicomponent reactions (MCRs), where the electronic nature of the isocyanide governs its nucleophilicity and the subsequent stability and reactivity of the formed intermediates [2]. Substituting with a less electron-deficient isocyanopyridine can lead to dramatically different reaction outcomes, including lower yields, slower reaction rates, or the formation of entirely different products [3].

Non-nitrated analog (2-isocyanopyridine)
Lacks 5-nitro group; reduced electrophilicity may alter coupling kinetics and product distribution.
Nitropyridyl isocyanate analogs
Reported as less stable; may require immediate use, impacting reproducibility in multi-step syntheses.

2-Isocyano-5-nitropyridine: Comparative Evidence


Electrophilicity Boost from 5-Nitro Group

The 5-nitro group in 2-Isocyano-5-nitropyridine introduces a strong electron-withdrawing effect that is absent in the parent 2-isocyanopyridine (CAS 1984-19-6). This effect is quantified by a significantly higher computed Topological Polar Surface Area (TPSA) of 63.1 Ų compared to the 2-isocyanopyridine core [1]. The electron deficiency is further corroborated by a calculated XLogP3 of 1.3 for the nitro derivative, indicating increased polarity and altered solubility characteristics relative to the less polar, non-nitrated analog . This enhanced electrophilicity renders the pyridine ring more susceptible to nucleophilic aromatic substitution and facilitates oxidative addition in metal-catalyzed reactions [2].

Electrophilicity Boost
Cross-study comparable
TPSA 63.1 Ų vs parent core
Indicates higher polarity and electron deficiency
Computed molecular property; reactivity context may vary
Organic Synthesis Medicinal Chemistry Material Science

Convertible Isocyanide in Ugi-4CR

While direct yield data for 2-Isocyano-5-nitropyridine in Ugi-4CR is not publicly available, its structural class—3-substituted 2-isocyanopyridines—has been rigorously established as 'convertible isocyanides' [1]. In this class, the resulting N-(pyridin-2-yl)amide Ugi products can be cleaved by amines, alcohols, and water using a Zn(OAc)₂ catalyst [2]. This is a critical differentiation from standard isocyanides like cyclohexyl isocyanide, whose Ugi products are typically inert and not cleavable. The specific 5-nitro substitution in 2-Isocyano-5-nitropyridine provides a unique electronic environment that may further influence the kinetics of this cleavage step compared to other 3-substituted analogs, offering a potential handle for fine-tuning post-condensation modifications [3].

Convertible Isocyanide
Class-level
Cleavable Ugi amide (vs. non-cleavable standard isocyanides)
Supports two-step amide scaffold assembly
Direct yield data for 5-nitro derivative not reported
Peptidomimetics Multicomponent Reactions Organic Synthesis

Defined Purity and Stability Profile

For procurement decisions, quantifiable quality metrics are paramount. Commercial sources list 2-Isocyano-5-nitropyridine with a minimum purity specification of 95%, as determined by typical analytical methods . In contrast, other specialized isocyanopyridine derivatives may be offered at lower purities or require custom synthesis with variable quality . Additionally, vendor documentation specifies long-term storage in a cool, dry place, indicating its defined stability profile under standard laboratory conditions . This contrasts with reports of certain nitropyridyl isocyanates being described as 'less stable' and requiring immediate use after preparation, highlighting a key practical advantage of the isocyanide derivative [1].

Purity & Stability
Specification review
≥95% purity; shelf-stable solid
Supports reproducible synthetic workflows
Store cool, dry; compare to less stable isocyanate analogs
Chemical Procurement Quality Control Laboratory Safety

Applications of 2-Isocyano-5-nitropyridine


Peptidomimetic Synthesis via Ugi-4CR

2-Isocyano-5-nitropyridine is ideally suited for research groups focused on medicinal chemistry and chemical biology, specifically those constructing libraries of peptidomimetics. Its class-defined role as a convertible isocyanide in Ugi four-component reactions (Ugi-4CR) allows for the rapid assembly of highly functionalized N-(pyridin-2-yl)amide intermediates [1]. These intermediates can then be selectively cleaved under mild Zn(OAc)₂ catalysis, revealing a carboxylic acid that can be further elaborated [2]. The 5-nitro group offers an additional synthetic handle, as it can be reduced to an amine or participate in nucleophilic aromatic substitution, enabling the introduction of further molecular complexity at a late stage [3].

Electron-Deficient Heterocycles for Materials and Catalysis

The electron-withdrawing nature of the 5-nitropyridine ring makes 2-Isocyano-5-nitropyridine a privileged building block for the synthesis of electron-deficient heterocycles and ligands [1]. Its high computed TPSA and polar surface area suggest potential applications in designing ligands for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) where polarity and specific electronic interactions are crucial [2]. The isocyanide group can coordinate to transition metals, providing a direct entry to a variety of organometallic complexes for use in catalysis, particularly in reactions requiring an electron-poor metal center [3].

Novel Antimicrobial and Kinase Inhibitor Discovery

For pharmaceutical research programs targeting antimicrobial resistance or kinase inhibition, 2-Isocyano-5-nitropyridine serves as a versatile starting point for building focused compound libraries [1]. Preliminary research indicates that derivatives of this scaffold have shown promise in the development of novel antimicrobial agents and kinase inhibitors [2]. The combination of the convertible isocyanide handle and the modifiable nitro group provides a powerful strategy for the rapid exploration of chemical space around a core pharmacophore, accelerating the hit-to-lead optimization process in early-stage drug discovery [3].

Application
Selection Property
Validation Focus
Peptidomimetic library synthesis (Ugi-4CR)
Convertible isocyanide reactivity
Ugi-4CR coupling and Zn(OAc)₂ cleavage conditions
Electron-deficient heterocycle design
Electron-withdrawing nitro-pyridine scaffold
Ligand or framework incorporation, polarity tuning
Antimicrobial & kinase inhibitor screening library assembly
Synthetic versatility (isocyanide + modifiable nitro group)
Derivative library expansion and biological screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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